molecular formula C12H18FNO B1399921 6-(3-Fluorophenoxy)hexan-1-amine CAS No. 1339917-20-2

6-(3-Fluorophenoxy)hexan-1-amine

Cat. No.: B1399921
CAS No.: 1339917-20-2
M. Wt: 211.28 g/mol
InChI Key: IGFNBYOTBJNDLD-UHFFFAOYSA-N
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Description

6-(3-Fluorophenoxy)hexan-1-amine is a chemical compound that belongs to the class of amines. It is known for its complexity and versatility, offering a wide range of applications in various fields, including scientific research, pharmaceuticals, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods to synthesize 6-(3-Fluorophenoxy)hexan-1-amine involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for carbon–carbon bond formation and utilizes organoboron reagents under mild and functional group-tolerant conditions . The general procedure involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base.

Another method involves the condensation of aldehydes or ketones with secondary amines, followed by reduction. This method is versatile and can be catalyzed by acids such as p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(3-Fluorophenoxy)hexan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide are used under basic conditions.

Major Products

The major products formed from these reactions include various substituted amines, alcohols, and oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(3-Fluorophenoxy)hexan-1-amine has significant applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development and pharmaceutical testing.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(3-Fluorophenoxy)hexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-6-(phenyloxy)hexan-1-amine
  • 6-(4-Fluorophenoxy)hexan-1-amine
  • 6-(3-Chlorophenoxy)hexan-1-amine

Uniqueness

6-(3-Fluorophenoxy)hexan-1-amine is unique due to its specific fluorine substitution, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

6-(3-fluorophenoxy)hexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FNO/c13-11-6-5-7-12(10-11)15-9-4-2-1-3-8-14/h5-7,10H,1-4,8-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGFNBYOTBJNDLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OCCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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